
o-Methyl methylphosphonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Methyl methylphosphonodithioate: is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of a phosphorus atom bonded to two sulfur atoms and a methyl group, making it a dithioate derivative of methylphosphonic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Methyl methylphosphonodithioate typically involves the reaction of methylphosphonic dichloride with methanethiol in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to achieve the required product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: o-Methyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithioate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phosphonodithioates.
Applications De Recherche Scientifique
Chemistry: o-Methyl methylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters, which are valuable intermediates in the synthesis of various organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in phosphorus metabolism.
Medicine: Research is ongoing to explore the potential of this compound in developing novel pharmaceuticals, especially as inhibitors of specific enzymes that play a role in disease pathways.
Industry: The compound is used in the production of pesticides and herbicides, leveraging its ability to inhibit key enzymes in pests and weeds.
Mécanisme D'action
The mechanism of action of o-Methyl methylphosphonodithioate involves its interaction with enzyme active sites, where it can form covalent bonds with serine residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
- Diethyl methylphosphonothioate
- O-Ethyl methylphosphonothioic acid
- O,S-Diethyl methylphosphonothioate
Comparison: o-Methyl methylphosphonodithioate is unique due to its specific dithioate structure, which imparts distinct reactivity and biological activity compared to its analogs. For instance, while diethyl methylphosphonothioate and O-ethyl methylphosphonothioic acid share similar phosphorus-sulfur bonds, the presence of two sulfur atoms in this compound allows for different oxidation states and reactivity patterns, making it a versatile compound in both chemical synthesis and biological applications.
Propriétés
Numéro CAS |
993-44-2 |
|---|---|
Formule moléculaire |
C2H6OPS2- |
Poids moléculaire |
141.18 g/mol |
Nom IUPAC |
methoxy-methyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C2H7OPS2/c1-3-4(2,5)6/h1-2H3,(H,5,6)/p-1 |
Clé InChI |
RGJVFLINCDNJLQ-UHFFFAOYSA-M |
SMILES canonique |
COP(=S)(C)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


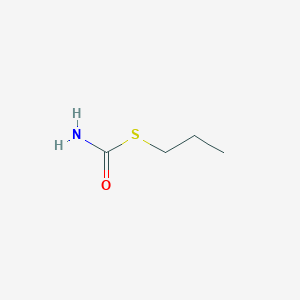
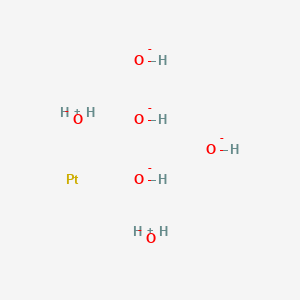
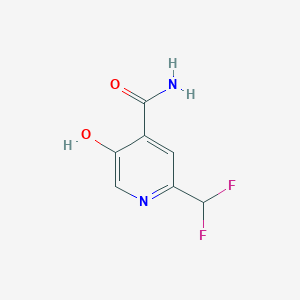
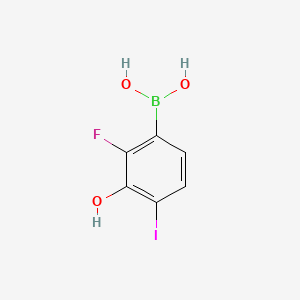
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)

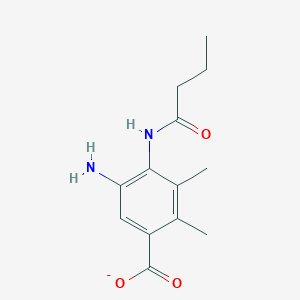


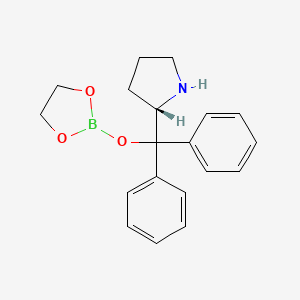
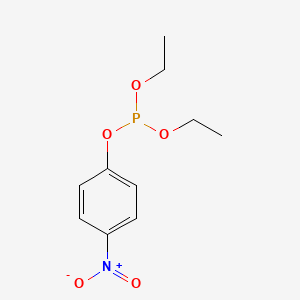
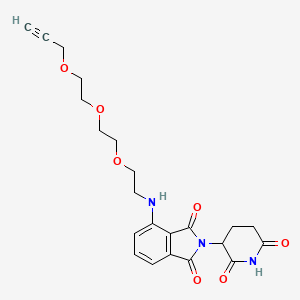
![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
